molecular formula C29H25N3O6 B1143143 2-[(6aR,8R)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid CAS No. 182624-46-0

2-[(6aR,8R)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid

Cat. No. B1143143
M. Wt: 511.53
InChI Key:
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.



Chemical Reactions Analysis

This would involve a study of the reactions that the compound undergoes, including the reagents and conditions used and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and its chemical properties (such as acidity/basicity, reactivity, and stability).


Scientific Research Applications

Synthetic and Medicinal Chemistry

1,4- and 1,5-benzodiazepines, structurally similar to the queried compound, have significant roles in pharmaceuticals and organic synthesis. Their applications extend to tranquilizers, antidepressants, antihypertensive agents, and calcium channel blockers. Recent research focuses on developing efficient synthetic methods for these compounds due to their biological activities. The compound , with a benzodiazepine core, may similarly play a role in medicinal chemistry and drug design (Teli et al., 2023).

Bioactive Compound Development

The specific compound structure mentioned is part of the benzodiazepine family, known for their versatile biological activities. These compounds have been the cornerstone for developing new bioactive molecules with potential therapeutic applications in various diseases, including certain cancer types, highlighting the significance of these scaffolds in drug research and development (Dighe et al., 2015).

Neuropharmacological Applications

Compounds within the benzodiazepine category, akin to the mentioned compound, are extensively explored for their neuropharmacological properties. They act on GABA(A) receptors and are involved in modulating neuroactive substances, indicating potential roles in treating neurodegenerative diseases and associated memory deficits. This is particularly relevant for Alzheimer's disease, Down syndrome, and other cognitive impairments (Guerrini & Ciciani, 2013).

Ligand for Receptor Studies

The structural complexity of the mentioned compound makes it a candidate for studying ligand-receptor interactions. Specifically, its potential interaction with benzodiazepine binding sites on GABAA receptors suggests its utility in elucidating the biological pathways of various neurotransmitters, further contributing to understanding and potentially treating neurological conditions (Crocetti & Guerrini, 2020).

Safety And Hazards

This would involve a discussion of any hazards associated with the compound, including toxicity, flammability, and environmental impact.


Future Directions

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properties

IUPAC Name

2-[(6aR,8R)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O6/c33-26(34)15-32-24-12-6-5-11-22(24)27(35)31-14-17(13-25(31)28(32)36)30-29(37)38-16-23-20-9-3-1-7-18(20)19-8-2-4-10-21(19)23/h1-12,17,23,25H,13-16H2,(H,30,37)(H,33,34)/t17-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPCJKBMGCKVGP-CRICUBBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)N(C3=CC=CC=C3C2=O)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN2[C@H]1C(=O)N(C3=CC=CC=C3C2=O)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6aR,8R)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid

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